Cas no 226572-69-6 (2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride)

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Benzenesulfonyl chloride, 2,5-dichloro-3-nitro-
- 2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride
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- MDL: MFCD12174288
- インチ: 1S/C6H2Cl3NO4S/c7-3-1-4(10(11)12)6(8)5(2-3)15(9,13)14/h1-2H
- InChIKey: CZRLDFUAEKYPFH-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC(Cl)=CC([N+]([O-])=O)=C1Cl
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-272237-1g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 1g |
$271.0 | 2023-09-10 | ||
Enamine | EN300-272237-5g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 5g |
$783.0 | 2023-09-10 | ||
Enamine | EN300-272237-0.5g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 0.5g |
$260.0 | 2023-09-10 | ||
Enamine | EN300-272237-0.25g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 0.25g |
$249.0 | 2023-09-10 | ||
Enamine | EN300-272237-5.0g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 5g |
$1779.0 | 2023-06-05 | ||
Enamine | EN300-272237-0.1g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 0.1g |
$238.0 | 2023-09-10 | ||
Enamine | EN300-272237-1.0g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 1g |
$614.0 | 2023-06-05 | ||
Enamine | EN300-272237-10g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 10g |
$1163.0 | 2023-09-10 | ||
Enamine | EN300-272237-0.05g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 0.05g |
$227.0 | 2023-09-10 | ||
Enamine | EN300-272237-10.0g |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |
226572-69-6 | 10g |
$2638.0 | 2023-06-05 |
2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride 関連文献
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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6. Back matter
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2,5-dichloro-3-nitrobenzene-1-sulfonyl chlorideに関する追加情報
2,5-Dichloro-3-Nitrobenzene-1-Sulfonyl Chloride: A Comprehensive Overview
2,5-Dichloro-3-nitrobenzene-1-sulfonyl chloride, also known by its CAS number 226572-69-6, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its complex structure, which includes a benzene ring substituted with chlorine atoms at positions 2 and 5, a nitro group at position 3, and a sulfonyl chloride group at position 1. The combination of these functional groups makes it a versatile molecule with unique chemical properties.
The sulfonyl chloride group in 2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride is particularly reactive, making it a valuable reagent in organic synthesis. This group can undergo nucleophilic substitution reactions, which are widely utilized in the preparation of sulfonamides and other sulfur-containing compounds. Recent studies have highlighted the potential of this compound in the development of novel materials for pharmaceutical applications. For instance, researchers have explored its role in synthesizing bioactive molecules that exhibit anti-inflammatory and anti-cancer properties.
In addition to its role in organic synthesis, 2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride has found applications in the field of polymer chemistry. The nitro group and chlorine substituents contribute to the compound's electron-withdrawing properties, which can enhance the stability and reactivity of polymers during synthesis. Recent advancements in polymer science have demonstrated the use of this compound as a building block for creating high-performance polymers with tailored electronic and mechanical properties.
The physical properties of 2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride are also noteworthy. It exists as a crystalline solid under standard conditions and has a melting point of approximately 150°C. Its solubility in common organic solvents such as dichloromethane and chloroform makes it suitable for various laboratory-scale reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent research indicating that it maintains its integrity under moderate reaction conditions.
From an environmental perspective, the handling and disposal of 2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride require careful consideration due to its chemical reactivity. Studies have shown that it can degrade under specific environmental conditions, releasing byproducts that may have ecological implications. However, ongoing research aims to develop more sustainable methods for its synthesis and application to minimize environmental impact.
In conclusion, 2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride is a multifaceted compound with diverse applications across various chemical disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, polymer chemistry, and material science. As research continues to uncover new potential uses for this compound, it is likely to play an even more prominent role in advancing modern chemical technologies.
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